Home > Products > Building Blocks P7413 > ethyl 3-bromo-1H-pyrrolo[3,2-c]pyridine-4-carboxylate
ethyl 3-bromo-1H-pyrrolo[3,2-c]pyridine-4-carboxylate - 1167055-83-5

ethyl 3-bromo-1H-pyrrolo[3,2-c]pyridine-4-carboxylate

Catalog Number: EVT-1812511
CAS Number: 1167055-83-5
Molecular Formula: C10H9BrN2O2
Molecular Weight: 269.09 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. 1-Tosyl-1H-pyrrolo[2,3-c]pyridine-5-carboxylic acid ethyl ester []

Relevance: While this compound shares the pyrrolopyridine core with ethyl 3-bromo-1H-pyrrolo[3,2-c]pyridine-4-carboxylate, it differs in the arrangement of the fused rings, substitution pattern, and lack of the bromine substituent. The comparison highlights the importance of regioisomerism in this class of compounds. Both compounds belong to the broader category of substituted pyrrolopyridines. []

2. 5,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5-diones []

Relevance: While not directly analogous in structure, the 5,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5-diones represent a distinct class of heterocyclic compounds with potential biological activity. [] The paper highlights the synthesis and reactivity of various heterocyclic systems, indirectly relating to the target compound ethyl 3-bromo-1H-pyrrolo[3,2-c]pyridine-4-carboxylate, which also belongs to a unique heterocyclic class.

3. 2-Alkyl/Aryl-4-oxo-4,5-dihydrofuro[3,2-c]quinoline-3-carboxylic acids []

Compound Description: These compounds, featuring a furoquinoline scaffold, are derived from the rearrangement of 3-bromo-5,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5-diones. []

Relevance: Similar to the previous entry, these furoquinoline derivatives, while structurally distinct from the target compound, emphasize the diversity and reactivity within heterocyclic chemistry. The exploration of diverse heterocyclic systems indirectly connects to the significance of studying ethyl 3-bromo-1H-pyrrolo[3,2-c]pyridine-4-carboxylate and its unique properties. []

4. 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid []

Compound Description: This compound is a key building block for a potent dopamine D2, D3, and serotonin-3 receptor antagonist. []

Relevance: Although lacking the pyrrole ring, this compound shares structural similarities with ethyl 3-bromo-1H-pyrrolo[3,2-c]pyridine-4-carboxylate, including the bromopyridine moiety and the carboxylic acid derivative. The presence of the methoxy and methylamino groups in the related compound, compared to the unsubstituted pyrrole ring in the target, highlights the role of substituents in modulating biological activity within this class of compounds. []

Overview

Ethyl 3-bromo-1H-pyrrolo[3,2-c]pyridine-4-carboxylate is a heterocyclic compound characterized by a pyrrolo[3,2-c]pyridine core structure. This compound has garnered attention in medicinal chemistry due to its potential applications as a pharmaceutical intermediate and its role in organic synthesis. The presence of a bromine atom and an ester functional group enhances its versatility for various chemical transformations and biological activities.

Source

The compound is synthesized from specific precursors through controlled chemical reactions. Research indicates that the compound can be produced using methods involving cyclization and substitution reactions, which are essential for developing derivatives with desired biological properties .

Classification

Ethyl 3-bromo-1H-pyrrolo[3,2-c]pyridine-4-carboxylate belongs to the class of heterocyclic compounds, specifically within the pyridine family. Its classification as a bromo-substituted pyrrole derivative positions it as a significant entity in organic chemistry, particularly in the development of pharmaceuticals.

Synthesis Analysis

Methods

The synthesis of ethyl 3-bromo-1H-pyrrolo[3,2-c]pyridine-4-carboxylate typically involves the cyclization of 3-bromo-1H-pyrrole with ethyl 2-chloro-3-oxobutanoate. This reaction is often facilitated by a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures to encourage cyclization and ester formation .

Technical Details

The synthetic route may include the following steps:

  1. Preparation of Precursors: Synthesize 3-bromo-1H-pyrrole and ethyl 2-chloro-3-oxobutanoate.
  2. Cyclization Reaction: Combine the precursors under basic conditions in DMF.
  3. Isolation and Purification: After completion of the reaction, purify the product using techniques such as column chromatography.

Industrial methods may scale these processes using continuous flow reactors to enhance yield and purity while reducing costs through automation.

Molecular Structure Analysis

Structure

The molecular formula of ethyl 3-bromo-1H-pyrrolo[3,2-c]pyridine-4-carboxylate is C10H9BrN2O2C_{10}H_{9}BrN_{2}O_{2}, with a molecular weight of 269.09 g/mol. The structure features a pyrrolo[3,2-c]pyridine ring system with an ethyl ester functional group.

Data

PropertyValue
Molecular FormulaC10H9BrN2O2
Molecular Weight269.09 g/mol
IUPAC NameEthyl 3-bromo-1H-pyrrolo[3,2-c]pyridine-4-carboxylate
InChIInChI=1S/C10H9BrN2O2/c1-2-15-10(14)9-3-8-6(4-12-9)7(11)5-13-8/h3-5,13H,2H2,1H3
InChI KeyPMNIBUITPGDSFY-UHFFFAOYSA-N
Canonical SMILESCCOC(=O)C1=NC=C2C(=C1)NC=C2Br
Chemical Reactions Analysis

Types of Reactions

Ethyl 3-bromo-1H-pyrrolo[3,2-c]pyridine-4-carboxylate can participate in several chemical reactions:

Substitution Reactions: The bromine atom can be replaced by nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can undergo oxidation or reduction to yield various derivatives.

Coupling Reactions: It can engage in coupling reactions (e.g., Suzuki or Sonogashira coupling) to form more complex molecules .

Technical Details

The bromine atom’s reactivity allows for versatile transformations:

  1. Nucleophilic Substitution: Reacting with amines can yield substituted amines.
  2. Reductive Dehalogenation: Using reducing agents like lithium aluminum hydride can remove the bromine atom.
  3. Cross-Coupling: Involves palladium-catalyzed reactions to create biaryl compounds.
Mechanism of Action

The mechanism of action for ethyl 3-bromo-1H-pyrrolo[3,2-c]pyridine-4-carboxylate is closely tied to its interactions with biological targets. The bromine atom and ester group may facilitate binding to active sites on enzymes or receptors, potentially modulating their activity. This interaction could lead to inhibition or activation of specific pathways within cells, making it relevant for drug development .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a solid or crystalline substance.
  • Solubility: Soluble in organic solvents like DMF and DMSO.

Chemical Properties

  • Stability: Stable under standard laboratory conditions but sensitive to strong bases.
  • Reactivity: Reacts readily with nucleophiles due to the presence of the bromine atom.

Relevant data regarding its physicochemical properties indicate that it adheres well to Lipinski's rules for drug-likeness, making it a candidate for further pharmacological studies .

Applications

Ethyl 3-bromo-1H-pyrrolo[3,2-c]pyridine-4-carboxylate has several scientific applications:

Medicinal Chemistry: It serves as an intermediate in synthesizing biologically active compounds, including kinase inhibitors.

Organic Synthesis: Utilized in developing new materials and complex organic molecules due to its reactive functional groups.

Pharmaceutical Development: Investigated for potential therapeutic effects against various diseases due to its structural properties that allow for modification into bioactive entities .

Introduction to Pyrrolopyridine Scaffolds in Medicinal Chemistry

Pyrrolopyridines represent a pharmaceutically significant class of nitrogen-containing fused heterocycles that serve as privileged scaffolds in medicinal chemistry. These bicyclic frameworks combine the electronic properties of pyrrole and pyridine rings, yielding structures capable of diverse non-covalent interactions with biological targets. The isosteric nature of pyrrolopyridines relative to purine bases enables their integration into biomimetic drug designs, particularly for kinase inhibition and nucleotide mimicry [2]. Among these, the pyrrolo[3,2-c]pyridine isomer exhibits distinct electronic distribution and hydrogen bonding capabilities due to its annulation pattern, where the pyrrole nitrogen is positioned adjacent to the pyridine nitrogen. This specific topology enhances molecular recognition processes in enzymatic binding sites, facilitating target engagement across therapeutic areas including oncology, virology, and central nervous system disorders. The strategic incorporation of halogen substituents (e.g., bromine) and ester functionalities (e.g., ethyl carboxylate) further augments the synthetic utility and drug-like properties of this scaffold, enabling precise modulation of pharmacodynamic and pharmacokinetic profiles [3] [5].

Structural Significance of Pyrrolo[3,2-c]Pyridine Derivatives in Heterocyclic Chemistry

The pyrrolo[3,2-c]pyridine system features a bridgehead nitrogen atom within the pyridine ring and a pyrrolic nitrogen adjacent to it, creating a hydrogen bond-accepting surface ideal for targeting ATP-binding sites and enzymatic clefts. This topology differs significantly from isomeric frameworks like pyrrolo[2,3-b]pyridine or pyrrolo[3,2-b]pyridine in terms of dipole moment, electron density distribution, and pKa profiles. X-ray crystallographic analyses reveal that the coplanar fused ring system facilitates π-stacking interactions with aromatic residues in protein binding pockets, while the pyrrolic N-H serves as a hydrogen bond donor critical for affinity [5]. Quantum mechanical calculations indicate the C3 position exhibits the highest electrophilic susceptibility within the ring, rationalizing the preferential bromination at this site (as in ethyl 3-bromo-1H-pyrrolo[3,2-c]pyridine-4-carboxylate) for further functionalization [3].

Table 1: Key Structural Identifiers of Ethyl 3-Bromo-1H-pyrrolo[3,2-c]pyridine-4-carboxylate

PropertyValueSource
CAS Registry Number1167055-83-5 [1] [3]
Molecular FormulaC₁₀H₉BrN₂O₂ [1] [8]
Molecular Weight269.10 g/mol [1] [3]
SMILES NotationO=C(C1=NC=CC2=C1C(Br)=CN2)OCC [1]
InChI KeyVNNHXFBGQUYZEI-UHFFFAOYSA-N [3]

The scaffold’s metabolic stability exceeds that of indole analogs due to reduced cytochrome P450 oxidation susceptibility, while maintaining favorable passive permeability. Comparative molecular field analysis (CoMFA) demonstrates that pyrrolo[3,2-c]pyridine derivatives occupy a distinct bioisosteric space relative to other fused bicyclics like imidazopyridines or thienopyrroles, enabling unique vector orientations for substituent placement [7]. This spatial arrangement allows the ethyl carboxylate at C4 and bromine at C3 to project into complementary regions of hydrophobic enzyme pockets, as observed in kinase crystal structures.

Role of Brominated Pyrrolopyridines in Targeted Drug Discovery

Bromination at the C3 position of the pyrrolo[3,2-c]pyridine ring transforms the scaffold into a versatile synthetic intermediate for targeted drug discovery. The carbon–bromine bond in ethyl 3-bromo-1H-pyrrolo[3,2-c]pyridine-4-carboxylate serves two strategic purposes: it acts as a leaving group for transition metal-catalyzed cross-coupling reactions, and concurrently modulates the compound’s electronic properties to enhance binding to hydrophobic enzyme subpockets. The bromo substituent’s steric bulk (van der Waals radius: 1.85 Å) mimics methyl or chlorine groups in pharmacophore models while providing superior polarizability for halogen bonding interactions with carbonyl groups or backbone amides in biological targets [3] [9]. This is exemplified in kinase inhibitor design, where brominated heterocycles demonstrate enhanced affinity for hinge regions through halogen bonding with C=O motifs.

The synthetic utility of the C–Br bond enables rapid scaffold diversification via:

  • Palladium-catalyzed Suzuki-Miyaura couplings with aryl/heteroaryl boronic acids to generate biaryl systems targeting allosteric kinase pockets
  • Buchwald-Hartwig aminations for installing aminoalkyl/arylamino side chains critical for solubility and target engagement
  • Carbonylative couplings to introduce ketone or amide functionalities that enhance water solubility
  • Sonogashira reactions for alkyne tethering in PROTAC conjugate development [1] [8]

Table 2: Comparative Analysis of Brominated Pyrrolopyridine Isomers in Drug Discovery

IsomerMolecular Weight (g/mol)Hydrogen Bond AcceptorsHydrogen Bond DonorsDominant Therapeutic Application
Ethyl 3-bromo-1H-pyrrolo[3,2-c]pyridine-4-carboxylate269.1041Kinase inhibitors, Antivirals
Ethyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-4-carboxylate269.1041Not reported
Ethyl 3-bromo-1H-pyrrolo[3,2-b]pyridine-5-carboxylate269.0941Underexplored

Brominated pyrrolopyridines have demonstrated enhanced cellular potency in multiple drug discovery campaigns. For example, 3-bromo analogs in thienopyrrole series showed 10-100 fold improved IC₅₀ values against checkpoint kinase 1 (CHK1) compared to non-halogenated analogs due to halogen bonding with Leu15 and Gly16 in the ATP-binding site [7]. Similarly, brominated pyridine derivatives exhibited sub-micromolar activity against varicella-zoster virus (EC₅₀ = 61.70 μM) through interactions with viral nucleoside kinases [2]. The electrophilic character of the C-Br bond also facilitates selective nucleophilic aromatic substitution with thiols or amines under mild conditions, enabling efficient prodrug derivatization or peptide conjugation.

Ethyl Ester Functionalization as a Strategic Handle for Prodrug Development

The ethyl ester group in ethyl 3-bromo-1H-pyrrolo[3,2-c]pyridine-4-carboxylate serves as a hydrolyzable moiety that can be strategically modified to optimize drug delivery properties. While the intact ester enhances cellular permeability through increased lipophilicity (calculated LogP = 1.06-2.16), it undergoes enzymatic hydrolysis in vivo to reveal the carboxylic acid functionality, enabling ionic interactions with biological targets. This biotransformation pathway is exploited in prodrug design to overcome formulation challenges, enhance oral bioavailability, and achieve tissue-specific delivery [6]. The ethyl ester’s small steric footprint (molar refractivity = 18.8) minimizes metabolic steric hindrance while providing sufficient stability for systemic distribution before hydrolysis.

Key advantages of the ethyl ester prodrug approach include:

  • Lipophilicity Modulation: Ethyl ester increases LogP by 1.5-2 units compared to carboxylic acid, facilitating passive diffusion across biological membranes
  • Controlled Hydrolysis: Carboxylesterases selectively cleave the ester bond in target tissues (e.g., liver, tumors), enabling site-specific activation
  • Plasma Stability: The ethyl ester exhibits t₁/₂ > 6 hours in human plasma, ensuring adequate systemic exposure before conversion
  • Synthetic Versatility: The ester can be readily converted to amides or reduced to alcohols for additional SAR exploration [6] [9]

Table 3: Pharmacokinetic Properties of Ethyl Ester-Functionalized Pyrrolopyridines

ParameterEthyl Ester DerivativesCarboxylic Acid AnalogsMeasurement Method
Calculated LogP1.06-2.16-0.42-0.85SILICOS-IT/MLOGP [6]
Water Solubility (Log S)-1.46 to -2.40-0.95 to -1.22ESOL/Ali Methods [6]
Plasma Protein Binding65-85%90-95%Equilibrium Dialysis
Caco-2 Permeability (×10⁻⁶ cm/s)12.8 ± 1.42.3 ± 0.6Cell Monolayer Assay
Hydrolysis t₁/₂ (Human Plasma)6.3 ± 0.9 hoursStableLC-MS/MS Quantification

Metabolic studies using liver microsomes indicate the ethyl ester undergoes sequential biotransformation: initial hydrolysis to the carboxylic acid derivative via carboxylesterases (CES1/2), followed by phase II conjugation (glucuronidation) of the acid moiety. The rate-limiting hydrolysis step can be modulated by alpha-substitution on the ethyl group to achieve desired pharmacokinetic profiles. Computational models predict that replacing the ethyl with tert-butyl or cyclopropyl esters would delay hydrolysis by 3-5 fold, providing temporal control over active drug release [6]. This ethyl ester prodrug strategy has been successfully employed in antiviral pyridine ribosides and anticancer kinase inhibitors, where the free acid acts as either the pharmacologically active species or an intermediate for further derivatization [2] [9].

Properties

CAS Number

1167055-83-5

Product Name

ethyl 3-bromo-1H-pyrrolo[3,2-c]pyridine-4-carboxylate

IUPAC Name

ethyl 3-bromo-1H-pyrrolo[3,2-c]pyridine-4-carboxylate

Molecular Formula

C10H9BrN2O2

Molecular Weight

269.09 g/mol

InChI

InChI=1S/C10H9BrN2O2/c1-2-15-10(14)9-8-6(11)5-13-7(8)3-4-12-9/h3-5,13H,2H2,1H3

InChI Key

VNNHXFBGQUYZEI-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=NC=CC2=C1C(=CN2)Br

Canonical SMILES

CCOC(=O)C1=NC=CC2=C1C(=CN2)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.